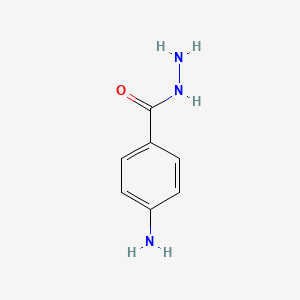

4-Aminobenzohydrazid

Übersicht

Beschreibung

p-Aminobenzohydrazid: , auch bekannt als 4-Aminobenzohydrazid, ist eine organische Verbindung mit der Summenformel C₇H₉N₃O. Es ist ein Derivat der Benzoesäure und enthält sowohl eine Aminogruppe als auch eine Hydrazidgruppe. Diese Verbindung ist bekannt für ihre Rolle als irreversibler Inhibitor der Myeloperoxidase, ein Enzym, das an der Immunantwort des Körpers beteiligt ist .

Wissenschaftliche Forschungsanwendungen

Chemistry:

- p-Aminobenzohydrazide is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology:

- It serves as an inhibitor of myeloperoxidase, making it useful in studies related to inflammation and immune response .

Medicine:

- Research has shown its potential in reducing infarct volume and neurological deficits in models of cerebral ischemia .

Industry:

Wirkmechanismus

Target of Action

The primary target of 4-Aminobenzohydrazide is myeloperoxidase (MPO) . MPO is the most abundant protein in neutrophils and plays a central role in microbial killing and inflammatory tissue damage .

Mode of Action

4-Aminobenzohydrazide acts as an irreversible inhibitor of myeloperoxidase . It interacts with MPO and inhibits its activity, reducing the production of hypochlorous acid (HOCl), a potent oxidant produced by MPO .

Biochemical Pathways

The inhibition of MPO by 4-Aminobenzohydrazide affects the production of hypochlorous acid . This disruption can impact various biochemical pathways, particularly those involved in microbial killing and inflammatory responses .

Pharmacokinetics

Its solubility in various solvents like DMF and DMSO suggests that it may have good bioavailability .

Result of Action

The inhibition of MPO by 4-Aminobenzohydrazide leads to a reduction in the production of hypochlorous acid . This can result in decreased microbial killing and inflammatory tissue damage, given the role of MPO and HOCl in these processes .

Biochemische Analyse

. .

Biochemical Properties

4-Aminobenzohydrazide is known to be an irreversible inhibitor of myeloperoxidase (MPO), an enzyme involved in the immune response . It interacts with MPO to reduce the production of hypochlorous acid, a potent antimicrobial agent .

Cellular Effects

The effects of 4-Aminobenzohydrazide on cells are primarily related to its inhibition of MPO. By reducing the production of hypochlorous acid, 4-Aminobenzohydrazide can influence cell function, particularly in neutrophils, the type of white blood cells where MPO is most abundant .

Molecular Mechanism

At the molecular level, 4-Aminobenzohydrazide exerts its effects by binding to MPO and inhibiting its enzymatic activity . This prevents the conversion of hydrogen peroxide to hypochlorous acid, thereby modulating the cellular oxidative stress response .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

While specific dosage effects of 4-Aminobenzohydrazide in animal models have not been extensively studied, it has been shown to reduce infarct volume and the severity of neurological deficits in a mouse model of cerebral ischemia .

Metabolic Pathways

Given its role as an MPO inhibitor, it likely interacts with pathways involving the immune response and oxidative stress .

Subcellular Localization

Given its role as an MPO inhibitor, it is likely to be found in locations where MPO is present, such as the azurophilic granules of neutrophils .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Reduktion von Nitroverbindungen: Ein gängiges Verfahren zur Synthese von p-Aminobenzohydrazid ist die Reduktion von p-Nitrobenzoesäure zu p-Aminobenzoesäure, gefolgt von der Reaktion mit Hydrazinhydrat zur Bildung von p-Aminobenzohydrazid.

Kondensationsreaktionen: Ein weiteres Verfahren beinhaltet die Kondensation von p-Aminobenzoesäure mit Hydrazin unter sauren Bedingungen.

Industrielle Produktionsverfahren: Die industrielle Produktion von p-Aminobenzohydrazid folgt in der Regel den gleichen Synthesewegen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen beinhalten oft die Verwendung von starken Säuren oder Basen, um die Substitutionsreaktionen zu fördern.

Hauptprodukte:

Oxidation: Bildung von Aziden und anderen oxidierten Derivaten.

Reduktion: Bildung von Hydrazinderivaten.

Substitution: Verschiedene substituierte Benzohydrazide.

Wissenschaftliche Forschungsanwendungen

Chemie:

- p-Aminobenzohydrazid wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien .

Biologie:

- Es dient als Inhibitor der Myeloperoxidase, was es in Studien im Zusammenhang mit Entzündungen und Immunantwort nützlich macht .

Medizin:

- Die Forschung hat gezeigt, dass es das Infarktvolumen und neurologische Defizite in Modellen der zerebralen Ischämie reduzieren kann .

Industrie:

- p-Aminobenzohydrazid wird bei der Herstellung von hochtemperaturbeständigen Polymeren und anderen fortschrittlichen Materialien verwendet .

Wirkmechanismus

p-Aminobenzohydrazid übt seine Wirkungen hauptsächlich durch Hemmung des Enzyms Myeloperoxidase aus. Dieses Enzym ist an der Produktion von reaktiven Sauerstoffspezies während der Immunantwort beteiligt. Durch die Hemmung der Myeloperoxidase reduziert p-Aminobenzohydrazid die Produktion dieser reaktiven Spezies und moduliert so Entzündungen und oxidativen Stress .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products:

Oxidation: Formation of azides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Various substituted benzohydrazides.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Benzocain: Ein Lokalanästhetikum mit einer ähnlichen 4-Aminobenzoatstruktur.

Procain: Ein weiteres Lokalanästhetikum mit ähnlichen Strukturmerkmalen.

Tetracain: Ein starkes Lokalanästhetikum, das in der Ophthalmologie verwendet wird.

Einzigartigkeit:

- Im Gegensatz zu Benzocain und Procain, die hauptsächlich wegen ihrer Anästhesieeigenschaften verwendet werden, ist p-Aminobenzohydrazid in seiner Rolle als Myeloperoxidase-Inhibitor einzigartig. Dies macht es besonders wertvoll in der Forschung im Zusammenhang mit Entzündungen und oxidativem Stress .

Eigenschaften

IUPAC Name |

4-aminobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBZMCGPFHZRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201720 | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-17-7 | |

| Record name | 4-Aminobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Aminobenzohydrazide has the molecular formula C7H9N3O and a molecular weight of 151.16 g/mol. [] Its spectroscopic data, including IR, 1H NMR, and 13C NMR, can be found in various studies. [, ] For example, a significant peak in the IR spectrum around 1600 cm-1 confirms the presence of the carbonyl group. []

A: 4-Aminobenzohydrazide serves as a versatile building block in organic synthesis, primarily as a precursor for various heterocyclic compounds. [, , ] It readily reacts with aldehydes and ketones to form hydrazones, which can be further derivatized into thioureas, oxadiazoles, and other valuable scaffolds. [, ]

A: Research indicates that novel hybrid molecules incorporating both purine and isatin moieties, linked by 4-aminobenzohydrazide, display potential as anticancer agents. [] These hybrids exhibit multikinase inhibition, targeting key enzymes like EGFR, HER2, VEGFR2, and CDK2, thereby inhibiting cancer cell proliferation and metastasis. []

A: Studies demonstrate that modifying 4-Aminobenzohydrazide with specific functional groups leads to potent FAAH inhibitors. [] Molecular docking studies reveal that these derivatives interact with the catalytic triad of FAAH, with compound 2-(2-(4-(2-carboxybenzamido) benzoyl) hydrazine-1-carbonyl) benzoic acid showing remarkable potency (IC50 = 1.62 nM). []

A: The kinetic compensation effect (KCE) observed during the thermal breakdown of these complexes suggests a similarity in the decomposition mechanism across various experimental conditions. [] This finding aids in understanding the stability of these complexes and optimizing their applications.

A: Yes, researchers have successfully employed 4-Aminobenzohydrazide for the affinity purification of peroxidases from various plant sources, including runner beans and white cabbage. [, ] This method has proven efficient, achieving high purification folds and acceptable yields. [, ]

A: Studies on white cabbage peroxidase reveal that 4-Aminobenzohydrazide acts as a non-competitive inhibitor. [] This suggests that it binds to the enzyme at a site distinct from the substrate-binding site, affecting the enzyme's catalytic activity.

A: Research suggests that thiourea derivatives synthesized from 4-Aminobenzohydrazide hydrazones exhibit promising antiviral and antitubercular activities. [, ] These compounds have shown in vitro activity against various viruses, including HIV-1, HIV-2, and HSV, and against Mycobacterium tuberculosis H37 Rv. []

A: Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of 4-Aminobenzohydrazide-based titanium (IV) Schiff base complexes. [] These calculations provide valuable insights into the complex's geometry, electronic transitions, and potential applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.